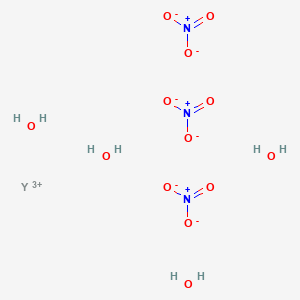

Yttrium(III) nitrate tetrahydrate

説明

Yttrium(III) nitrate tetrahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·4H₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used as a source of yttrium ions (Y³⁺) in various chemical processes and applications .

準備方法

Yttrium(III) nitrate tetrahydrate can be synthesized by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :

Y2O3+6HNO3→2Y(NO3)3+3H2O

This reaction typically occurs at room temperature and results in the formation of yttrium(III) nitrate, which can then be crystallized to obtain the tetrahydrate form. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .

化学反応の分析

Thermal Decomposition

Yttrium(III) nitrate tetrahydrate undergoes stepwise decomposition upon heating, producing intermediate oxynitrates and ultimately yttrium oxide (Y₂O₃). Key stages include:

| Temperature Range (°C) | Reaction Step | Product(s) |

|---|---|---|

| 25–100 | Loss of hydration water | Y(NO₃)₃·4H₂O → Y(NO₃)₃ + 4H₂O↑ |

| 100–300 | Formation of basic nitrate (YONO₃) | Y(NO₃)₃ → YONO₃ + NO₂↑ + O₂↑ |

| 300–600 | Complete decomposition to oxide | 4YONO₃ → 2Y₂O₃ + 4NO₂↑ + O₂↑ |

-

Mechanism :

The process involves condensation of monomeric Y(NO₃)₃ units into tetrameric intermediates (e.g., Y₄O₄(NO₃)₄) before final oxide formation . -

Kinetics :

Dehydration occurs rapidly below 100°C, while nitrate decomposition requires higher temperatures (peaking at ~400°C) .

Hydrolysis and Precipitation

In aqueous solutions, Y(NO₃)₃·4H₂O dissociates to release Y³⁺ ions, which hydrolyze under basic conditions:

-

Key Applications :

Bignelli Reaction

-

Reaction :

Urea + ethyl acetoacetate + aldehydes → dihydropyrimidinones (yields: 78–90%) . -

Reusability :

Silica-supported catalyst retains >80% efficiency after five cycles .

Reactions with Organic Ligands

Yttrium(III) nitrate reacts with chelating agents to form coordination complexes:

Comparative Solubility and Stability

| Property | Y(NO₃)₃·4H₂O | Y(NO₃)₃·6H₂O |

|---|---|---|

| Solubility in Water | 2304 g/L | 2200 g/L |

| Thermal Stability | Decomposes at 100°C | Decomposes at 51.8°C |

| Hygroscopicity | Moderate | High |

科学的研究の応用

Material Science

Yttrium(III) nitrate tetrahydrate is primarily utilized as a precursor for synthesizing yttrium-based materials. These materials are critical in various applications:

- Ceramics : It is used in the production of yttrium-stabilized zirconia, which is essential for high-temperature applications and solid oxide fuel cells (SOFCs). The stabilization improves the thermal and mechanical properties of the ceramic materials .

- Optical Materials : The compound is employed in creating optical coatings and phosphors. Yttrium compounds are known for their luminescent properties, making them suitable for LED technology and other optical applications .

- Superconductors : this compound is a precursor for high-temperature superconductors such as YBa₂Cu₃O₇−δ. These materials are vital for advanced electronic applications, including magnetic resonance imaging (MRI) and power transmission .

Catalysis

This compound has demonstrated significant catalytic properties:

- Organic Synthesis : It acts as a catalyst in various organic reactions, including the Bignelli reaction, which synthesizes heterocycles such as pyrimidin-2-ones. This application highlights its role in pharmaceutical chemistry .

- Supramolecular Chemistry : The compound facilitates the synthesis of supramolecules, including calixresorcinarenes and 1,8-dioxooctahydroxanthenes. These compounds have potential uses in drug delivery systems and molecular sensors .

Nanotechnology

In nanotechnology, this compound is used to produce nanoscale materials:

- Nanoscale Coatings : It serves as a precursor for yttrium-based coatings that enhance the properties of substrates in electronics and optics. These coatings can improve durability and performance under extreme conditions .

- Nanoparticle Synthesis : The compound can be utilized to create yttrium oxide nanoparticles, which are explored for applications in catalysis, drug delivery, and as contrast agents in medical imaging .

Environmental Applications

This compound has potential environmental applications due to its adsorptive properties:

- Adsorbent Materials : Research indicates that yttrium-based surfactant mesophases can act as effective adsorbents for pollutants in water treatment processes. Their high surface area allows for efficient adsorption of contaminants .

Case Study 1: Synthesis of Yttrium-Stabilized Zirconia

A study demonstrated the synthesis of yttrium-stabilized zirconia using this compound as a precursor. The resulting material exhibited enhanced thermal stability and mechanical strength, making it suitable for use in fuel cells and thermal barrier coatings .

Case Study 2: Catalytic Performance in Organic Reactions

Research highlighted the effectiveness of this compound as a catalyst in the Bignelli reaction. The study reported high yields of pyrimidin-2-ones with minimal side products, showcasing its potential utility in pharmaceutical synthesis .

作用機序

The mechanism by which yttrium(III) nitrate tetrahydrate exerts its effects is primarily through the release of yttrium ions (Y³⁺). These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, yttrium ions can facilitate chemical reactions by stabilizing transition states and intermediates . In medical applications, yttrium-90 emits beta particles that can destroy cancer cells by causing DNA damage .

類似化合物との比較

Yttrium(III) nitrate tetrahydrate can be compared with other yttrium compounds, such as:

Yttrium(III) chloride (YCl₃): Similar in its use as a yttrium source but differs in its solubility and reactivity.

Yttrium(III) oxide (Y₂O₃): Used in high-temperature applications and as a precursor for other yttrium compounds.

Yttrium(III) acetate (Y(C₂H₃O₂)₃): Used in organic synthesis and as a catalyst.

Each of these compounds has unique properties and applications, making this compound particularly valuable for its solubility and ease of handling in aqueous solutions .

生物活性

Yttrium(III) nitrate tetrahydrate (Y(NO₃)₃·4H₂O) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article explores its biological activity, including antibacterial and antioxidant properties, as well as its applications in various biomedical contexts.

This compound is a crystalline compound that can be synthesized by dissolving yttrium oxide in nitric acid. The resulting compound is often used as a precursor for yttrium-based materials, which have applications in catalysis and organic synthesis . The molecular formula indicates that it contains four water molecules of hydration, which can influence its solubility and reactivity.

Biological Activity

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of yttrium-doped compounds. For instance, this compound has been incorporated into the synthesis of Yttrium-doped LaTiO₃ perovskites. These materials exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The study reported an antibacterial activity of 87.1% against S. aureus and 83.3% against E. coli at a concentration of 500 mg/mL .

Antioxidant Properties

In addition to its antibacterial effects, yttrium-doped materials have demonstrated antioxidant capabilities. The IC₅₀ values for antioxidant activity were reported at 352.33 µg/mL, 458.055 µg/mL, and 440.163 µg/mL for varying concentrations of yttrium in LaTiO₃ samples . This suggests that yttrium compounds may play a role in mitigating oxidative stress in biological systems.

Applications in Biomedical Research

This compound serves as a precursor for various yttrium-based materials with potential biomedical applications:

- Nanostructured Catalysts : Its use in synthesizing nanostructured catalysts has shown promise in enhancing reaction efficiencies in organic synthesis .

- Optical Applications : The compound is also being explored for its ability to create optically functional species, which could be utilized in photonic devices .

- Drug Delivery Systems : The surfactant properties of yttrium compounds make them candidates for developing drug delivery systems that enhance the bioavailability of therapeutic agents .

Research Findings and Case Studies

A comprehensive study on the synthesis of Yttrium-doped LaTiO₃ revealed that the incorporation of yttrium not only enhanced antibacterial properties but also improved crystallinity and optical characteristics of the material. Characterization techniques such as X-ray diffraction (XRD), UV-visible spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) were employed to analyze the structural and functional properties of the synthesized compounds .

| Property | Value |

|---|---|

| Antibacterial Activity | 87.1% (S. aureus) |

| 83.3% (E. coli) | |

| Antioxidant IC₅₀ | 352.33 µg/mL |

| 458.055 µg/mL | |

| 440.163 µg/mL |

特性

IUPAC Name |

yttrium(3+);trinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAJAPEZSHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583449 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13773-69-8 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the choice of Yttrium(III) nitrate tetrahydrate as a precursor impact the quality of the Y2O3 insulator compared to other precursors?

A: The research paper compares this compound with other precursors like Yttrium(III) acetate hydrate, Yttrium isopropoxide oxide, and Yttrium(III) tris (isopropoxide) for fabricating Y2O3 insulators. While the paper doesn't find this compound to be the optimal choice, it highlights the importance of precursor selection on the final film properties. The study found that Y2O3 films derived from the acetate precursor, after undergoing UV/ozone treatment, exhibited superior qualities, including a uniform and smooth surface morphology and a lower number of oxygen vacancy defects []. These factors contributed to the fabrication of capacitors with lower current leakage and a more stable dielectric constant, indicating a higher quality insulator compared to those derived from this compound.

Q2: What analytical techniques were employed to characterize the Y2O3 films produced using this compound?

A2: The researchers utilized a combination of techniques to characterize the Y2O3 films:

- Grazing-incidence X-ray diffraction: This technique was employed to examine the crystalline structure of the fabricated Y2O3 films [].

- Scanning probe microscopy: This method was used to analyze the surface morphology and roughness of the films, providing insights into the uniformity and quality of the coating [].

- X-ray spectroscopy: This technique was employed for chemical component analysis, helping to identify the elemental composition and potential impurities within the Y2O3 films [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。